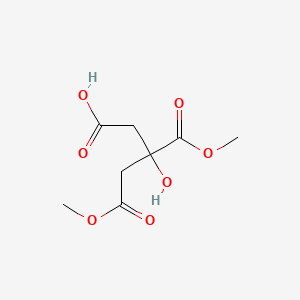
2-Hydroxy-n-(2-methylpropyl)propanamide
Übersicht
Beschreibung
“2-Hydroxy-n-(2-methylpropyl)propanamide” is a chemical compound with the CAS Number: 5422-36-6 . It has a molecular weight of 145.2 and is also known by the IUPAC name 2-hydroxy-N-isobutylpropanamide .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H15NO2/c1-5(2)4-8-7(10)6(3)9/h5-6,9H,4H2,1-3H3,(H,8,10) . It contains a total of 24 bonds, including 9 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 secondary amide (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antioxidant Activities
Research has identified compounds with structures similar to 2-Hydroxy-n-(2-methylpropyl)propanamide that exhibit significant antimicrobial and antioxidant activities. For instance, secondary metabolites from the endophytic Botryosphaeria dothidea of Melia azedarach have shown potent antifungal and antibacterial properties, as well as strong antioxidant activities. These metabolites, including ceramide derivatives and α-pyridone, have demonstrated inhibition against various pathogens and displayed cytotoxicity against cancer cell lines, suggesting potential applications in developing antimicrobial and anticancer agents (Jian Xiao et al., 2014).
Drug Delivery Systems
The applications of hydroxypropyl methylcellulose (HPMC) in controlled release tablets highlight the importance of polymer-based drug delivery systems. Studies have focused on optimizing drug release kinetics using HPMC, indicating the potential of using chemically related compounds in formulating controlled release pharmaceuticals. For example, research on HPMC-based hydrogels for drug delivery demonstrates the feasibility of developing pH-responsive carriers that can enhance the efficacy and safety of drug therapies (E. Moussa et al., 2019).
Chemical Analysis and Stability Studies
The mass spectral behavior of compounds related to this compound, such as 2-[acyl(alkyl)amino]oxazoles, has been characterized, providing insights into the chemical stability and analytical detection of similar compounds. These studies are crucial for understanding the chemical properties and potential degradation pathways of pharmaceutical ingredients, aiding in the development of more stable and effective drug formulations (D. B. Mallen et al., 1979).
Pharmacokinetics and Metabolism
Investigations into the pharmacokinetics and metabolism of pharmaceutical agents, such as the direct renin inhibitor Aliskiren, provide a framework for understanding how compounds with similar structural features, including this compound, are absorbed, distributed, metabolized, and excreted in the body. These studies contribute to the optimization of dosage forms and therapeutic regimens, ensuring drug safety and efficacy (F. Waldmeier et al., 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-hydroxy-N-(2-methylpropyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(2)4-8-7(10)6(3)9/h5-6,9H,4H2,1-3H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRGKOBGBAFIJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5422-36-6 | |
| Record name | NSC11072 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11072 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(Z)-(5-methylfuran-2-yl)methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B1656705.png)
![N-[(4-chlorophenyl)methyl]-N'-[(E)-(4-methylphenyl)methylideneamino]oxamide](/img/structure/B1656707.png)
![4-Benzyl-3-[2-(4-bromophenoxy)ethylsulfanyl]-5-(furan-2-yl)-1,2,4-triazole](/img/structure/B1656710.png)

![4-[(E)-2-[4-(dimethylamino)-3-nitrophenyl]ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one](/img/structure/B1656712.png)
![2-{[(E)-(2-chlorophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B1656714.png)
![2-hydroxy-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]acetamide](/img/structure/B1656715.png)
![Ethyl 3-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1-benzofuran-2-carboxylate](/img/structure/B1656717.png)
![7-(4-Fluorophenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B1656718.png)
![Ethyl 2-[(E)-[3-hydroxy-2-(4-methoxyphenyl)-1-oxoisoquinolin-4-yl]methylideneamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B1656719.png)

![1H-Pyrazolo[3,4-d]thiazole, 3,5-dimethyl-1-phenyl-](/img/structure/B1656723.png)
![N-(4-fluorophenyl)-2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B1656724.png)
